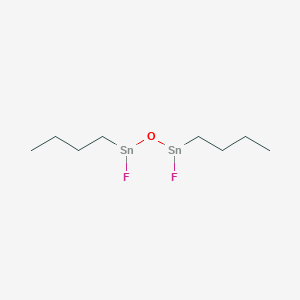
1,3-Dibutyl-1,3-difluorodistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutyl-1,3-difluorodistannoxane is an organotin compound with the molecular formula C8H20F2OSn2 It is characterized by the presence of two tin atoms, each bonded to a fluorine atom and a butyl group, with an oxygen atom bridging the two tin centers
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-1,3-difluorodistannoxane can be synthesized through the reaction of dibutyltin oxide with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
(Bu2SnO)2+2HF→Bu2SnF2O
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
1,3-Dibutyl-1,3-difluorodistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or halides are employed under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted organotin compounds with different functional groups.
科学的研究の応用
1,3-Dibutyl-1,3-difluorodistannoxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-dibutyl-1,3-difluorodistannoxane involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- 1,3-Dibutyl-1,3-dichlorodistannoxane
- 1,3-Dibutyl-1,3-dibromodistannoxane
- 1,3-Dibutyl-1,3-diiododistannoxane
Uniqueness
1,3-Dibutyl-1,3-difluorodistannoxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its halogenated analogs. The fluorine atoms also influence the compound’s interactions with other molecules, making it a valuable reagent in various chemical processes.
特性
分子式 |
C8H18F2OSn2 |
|---|---|
分子量 |
405.64 g/mol |
InChI |
InChI=1S/2C4H9.2FH.O.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;2*1H;;;/q;;;;;2*+1/p-2 |
InChIキー |
ZVEBFHDPKWOMIG-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](O[Sn](CCCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


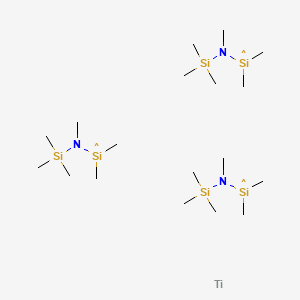


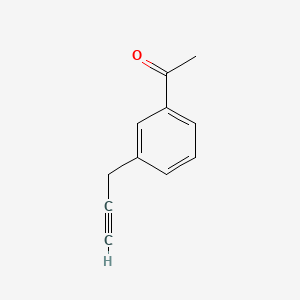

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
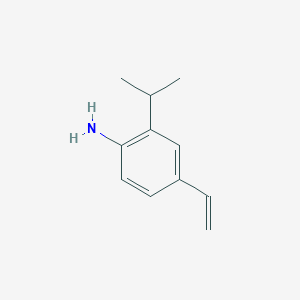


![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)
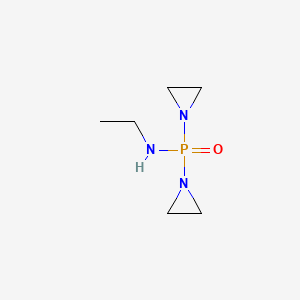
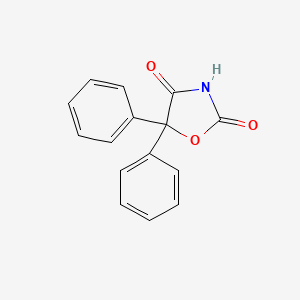
![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)
